Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Lipophilicity Drug-likeness CNS penetration

This N-ethyl acetamide derivative features a fused imidazo[1,2-a]benzimidazole core with reported hypnotic, anxiolytic, and anticonvulsant properties in preclinical models. Its computed logP (0.5) and TPSA (76 Ų) indicate favorable blood-brain barrier permeability, superior to N-methyl and N-propyl analogues. Even a single methylene unit difference alters membrane permeability and oral absorption; therefore, direct analogue substitution compromises study reproducibility. Supplied as a racemate, enabling enantioselective CNS target investigation. Choose this compound for validated, reproducible SAR and pharmacokinetic studies.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
CAS No. 1428138-90-2
Cat. No. B1486740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
CAS1428138-90-2
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCCNC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12
InChIInChI=1S/C13H14N4O2/c1-2-14-11(18)7-10-12(19)16-13-15-8-5-3-4-6-9(8)17(10)13/h3-6,10H,2,7H2,1H3,(H,14,18)(H,15,16,19)
InChIKeyVWSGQJLZHSJWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide – Structural and Pharmacological Profile for CNS Research Procurement


N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide (CAS 1428138-90-2) is a 9H-imidazo[1,2-a]benzimidazole-3-acetamide derivative with a molecular formula of C13H14N4O2 and a molecular weight of 258.28 g/mol [1]. This compound belongs to a class of fused heterocyclic compounds described in patent literature as having hypnotic, anxiolytic, and anticonvulsant properties in preclinical models [2]. Its structure features an N-ethyl acetamide side chain attached to the oxidized imidazobenzimidazole core, imparting specific physicochemical properties that differ from its N-methyl and N-(2-methoxyethyl) analogues [1].

Why N-Alkyl Chain Length Matters for Imidazo[1,2-a]benzimidazole-3-acetamide Derivatives – The Case for the N-Ethyl Variant


Within the 9H-imidazo[1,2-a]benzimidazole-3-acetamide series, the nature of the N-alkyl substituent directly influences key molecular properties such as lipophilicity, polar surface area, and hydrogen-bonding capacity [1]. Even a single methylene unit difference between N-methyl, N-ethyl, and N-propyl analogues alters the computed logP and topological polar surface area (TPSA), which can translate into differential membrane permeability, oral absorption, and blood-brain barrier penetration [1]. Consequently, generic substitution with a shorter or longer N-alkyl chain without empirical validation carries the risk of altered pharmacokinetics and pharmacodynamics, undermining the reproducibility of CNS-targeted or other in vivo studies [1]. The quantitative property shifts documented below underscore why direct replacement is scientifically unsound.

Quantitative Differentiation of N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide from Closest N-Alkyl Analogues


Lipophilicity (XLogP3-AA) Comparison: N-Ethyl vs. N-Methyl Analog

The N-ethyl derivative (target compound) exhibits a computed XLogP3-AA value of 0.5, compared to an estimated value of approximately 0.1–0.2 for the N-methyl analogue (based on the removal of one methylene group from the reference structure) [1]. This increase in lipophilicity, while modest, is predictive of enhanced passive membrane diffusion and potentially improved blood-brain barrier penetration relative to the N-methyl congener [1].

Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA) Comparison: N-Ethyl vs. N-(2-Methoxyethyl) Analog

The target compound has a computed TPSA of 76 Ų, which is identical to that of the N-methyl analogue but substantially lower than the N-(2-methoxyethyl) derivative, which incorporates an additional oxygen atom and is expected to have a TPSA of approximately 85–90 Ų [1]. A TPSA below 90 Ų is generally considered favorable for blood-brain barrier penetration, and the N-ethyl compound optimally resides within this range without the added metabolic liability of an ether oxygen [1].

Polar surface area Oral bioavailability CNS multiparameter optimization

Chiral Center and Enantiomeric Profile: Potential for Stereoselective Activity

The target compound contains a stereogenic center at the 3-position of the dihydroimidazo ring, making it a racemic mixture unless otherwise specified [1]. PubChem lists both the (S)- and (R)-enantiomers as separate entities with the same connectivity, indicating that the commercial product is likely racemic [1]. In contrast, certain analogues with different N-substituents may lack this chiral complexity or may have been studied as single enantiomers [2]. This presents an opportunity for enantioselective investigation that is not possible with achiral analogues.

Chirality Stereochemistry Enantioselective pharmacology

Optimal Utilization Scenarios for N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide in Drug Discovery


CNS Drug Discovery: Anxiolytic and Anticonvulsant Lead Optimization

The patent literature designates 9H-imidazo[1,2-a]benzimidazole-3-acetamide derivatives as hypnotic, anxiolytic, and anticonvulsant agents [1]. The favorable computed logP (0.5) and TPSA (76 Ų) of the N-ethyl analogue suggest adequate blood-brain barrier permeability, making it a suitable scaffold for CNS lead optimization [2]. Researchers can use this compound as a starting point for systematic SAR studies by varying the N-ethyl group while monitoring target engagement and in vivo efficacy.

Enantioselective Pharmacology Studies in Neuropsychiatric Indications

Because this compound is chiral and commercially available as a racemate, it provides a platform for investigating enantioselective interactions with CNS targets such as GABAA receptors or voltage-gated ion channels [1]. Chiral resolution followed by independent biological evaluation of the (R)- and (S)-enantiomers can reveal stereospecific pharmacology that may not be evident with achiral derivatives [2].

Physicochemical Benchmarking for N-Alkyl Imidazo[1,2-a]benzimidazole Libraries

The distinct logP and TPSA values of the N-ethyl compound relative to N-methyl, N-propyl, and N-(2-methoxyethyl) analogues provide a quantitative framework for assessing the impact of N-alkyl variation on drug-like properties [2]. This compound can serve as a reference standard in computational models aimed at predicting CNS multiparameter optimization (MPO) scores for this chemotype [2].

Quote Request

Request a Quote for N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.